6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. The structure includes a phenyl group at position 2, a methyl substituent at position 6, and a carboxylic acid moiety at position 7 (IUPAC name: 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid derivative) . Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 257.29 g/mol (calculated for the ethyl variant in ).
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-11(13(17)18)12-14-10(7-16(12)15-8)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3,(H,17,18) |
InChI Key |
JDUQHGKLVIXIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with other reagents to introduce the imidazole ring and the carboxylic acid group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Cyclization Reactions
The imidazo[1,2-b]pyrazole core is synthesized via cyclization between hydrazines and carbonyl precursors. A representative protocol involves:
-
Reactants : Ethyl 3-((2-hydrazinylpyridin-1-ium-1-yl)amino)acrylate derivatives
-
Conditions : Acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 hours
-
Outcome : Formation of the fused ring system with >80% yield in optimized cases .
Mechanistically, the reaction proceeds through nucleophilic addition of the hydrazine to the carbonyl group, followed by oxidative dehydrogenation (mediated by O₂) and cyclization (Figure 1) .
Substitution Reactions
Electrophilic substitution occurs at the electron-rich positions of the pyrazole ring. Key examples include:
Bromination
-
Reagents : N-Bromosuccinimide (NBS)
-
Conditions : Acetonitrile, 25°C, 8 minutes, light-protected environment
-
Outcome : Selective bromination at position 7, yielding 7-bromo derivatives with 74% efficiency .
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Bromination | 25°C, MeCN, 8 min | NBS | 7-Bromo-imidazo[1,2-b]pyrazole | 74% |
Oxidation and Reduction
The carboxylic acid group and aromatic rings participate in redox reactions:
Oxidation
-
Reagents : O₂, Pd(OAc)₂ (10 mol%)
-
Conditions : Ethanol, 130°C
-
Outcome : Dehydrogenation of the dihydroimidazole ring to form fully aromatic systems .
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Conditions : Tetrahydrofuran (THF), 0°C → RT
-
Outcome : Reduction of the carboxylic acid to hydroxymethyl derivatives.
Condensation and Functionalization
The carboxylic acid undergoes condensation with amines or hydrazides:
Hydrazide Formation
-
Reactants : Pyrazolylcarbohydrazides
-
Conditions : Ethanol/methanol (7:3), reflux
-
Outcome : Hybrid molecules with anti-inflammatory activity (IC₅₀ for IL-6 inhibition: ~820 nM) .
| Functionalization | Conditions | Reagents | Application | IC₅₀ |
|---|---|---|---|---|
| Hydrazide coupling | Reflux, EtOH/MeOH (7:3) | Benzaldehydes | Anti-inflammatory agents | 820 nM |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
-
Conditions : H₂SO₄ (cat.), 150°C, 2 hours
-
Outcome : Formation of 6-methyl-2-phenyl-imidazo[1,2-b]pyrazole with 65% yield.
Regioselective Magnesiation
Directed metalation enables site-selective functionalization:
-
Reagents : TMP-MgCl·LiCl (2.5 equiv)
-
Conditions : THF, -78°C → RT
-
Outcome : Magnesiation at position 3, enabling coupling with electrophiles (e.g., aldehydes, alkyl halides) .
Mechanistic Insights
-
Cyclization : Initiated by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and ring closure .
-
Oxidation : Pd(OAc)₂ catalyzes electron transfer from the dihydroimidazole ring to O₂, forming aromatic π-systems .
Key Synthetic Challenges
-
Selectivity : Competing reactions at N1 vs. C7 require precise control of temperature and catalysts .
-
Stability : Brominated derivatives are light-sensitive, necessitating storage at -30°C .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing multi-target inhibitors with optimized pharmacokinetic properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Bioactivity Position 2 (Phenyl vs. Fluorophenyl): The target compound’s unsubstituted phenyl group at position 2 contrasts with fluorophenyl derivatives (e.g., 9a in ). Fluorination often enhances lipophilicity and metabolic stability, which may improve membrane penetration in cancer cells . Position 6 (Methyl vs. Position 7 (Carboxylic Acid vs. Ester/Amide): The carboxylic acid moiety increases hydrogen-bonding capacity, which may enhance interactions with biological targets compared to ethyl ester derivatives (e.g., 7a in ). However, esters (e.g., Ethyl 6-methylsulfanyl-...carboxylate ) exhibit better cell permeability due to higher lipophilicity.
Crystal Structure and Physical Properties
- The ethyl ester derivative () exhibits π-π interactions (3.643 Å between benzene and imidazole rings) and a dihedral angle of 16.9°, influencing packing density and melting point (data unavailable for the target compound).
- The carboxylic acid group in the target compound may form intermolecular hydrogen bonds (O–H⋯N), enhancing crystalline stability compared to esters .
Biological Activity Antimicrobial Activity: Diphenyl-triazinone analogs () show antifungal/antibacterial effects, suggesting that electron-withdrawing groups (e.g., triazinone) enhance microbial target engagement. Cancer/Inflammation Targeting: Fluorophenyl-carboxamide derivatives () inhibit cancer cell proliferation via kinase modulation. The target compound’s carboxylic acid may similarly interact with inflammatory enzymes (e.g., COX-2).
Q & A
Q. What are the common synthetic routes for 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
The synthesis typically involves multi-step reactions. A validated route includes condensation of hydrazine derivatives with ethoxymethylenemalononitrile, followed by alkaline hydrolysis and cyclization to form the fused imidazo[1,2-b]pyrazole core . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, orthorhombic crystal systems (space group Pna21) with unit cell parameters (a = 19.017 Å, b = 5.4854 Å, c = 15.2314 Å) and dihedral angles (e.g., 16.90° between imidazo-pyrazole and phenyl rings) are reported for analogs. Hydrogen bonding (O–H⋯N) and π–π stacking (3.6 Å centroid distances) stabilize the lattice .
Q. What spectroscopic methods are used for structural validation?
- NMR : H and C NMR to confirm substituent positions (e.g., methyl and phenyl groups).
- IR : Carboxylic acid C=O stretches (~1700 cm) and N-H bends (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 284.13).
Advanced Research Questions
Q. How can computational tools optimize synthetic yield and purity?
Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., cyclization). Solvent effects are modeled using COSMO-RS, while reaction kinetics are simulated via Arrhenius plots. SwissADME predicts solubility and guides solvent selection (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Structural Analogs : Test brominated (e.g., 6-bromo derivatives) or methyl-sulfanyl variants to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC variations across studies .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Functional Group Modulation : Replace the carboxylic acid with esters or amides to assess bioavailability.
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance electrophilic interactions.
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity data from kinase inhibition assays .
Q. What methods validate target engagement in drug discovery?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to enzymes like COX-2.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to ATP pockets).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
